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Abstract
This technical guide provides a comprehensive overview of the current understanding of the

biological activity of N6,N6-Dimethyl-xylo-adenosine. Due to the limited availability of specific

research on this particular nucleoside analog, this document also includes detailed information

on the closely related compound, N6,N6-Dimethyladenosine, to provide a comparative

framework. The guide covers known biological roles, quantitative activity data where available,

detailed experimental protocols, and relevant signaling pathways. This document is intended to

serve as a foundational resource for researchers and professionals in drug discovery and

development.

Introduction to N6,N6-Dimethyl-xylo-adenosine
N6,N6-Dimethyl-xylo-adenosine is a synthetic adenosine analog characterized by two methyl

groups on the N6 position of the adenine base and a xylose sugar moiety in place of the typical

ribose. Like many nucleoside analogs, it is investigated for its potential therapeutic

applications. General supplier information suggests it acts as an adenosine receptor agonist

and may be useful in studying cardiovascular and central nervous system dysfunctions;

however, specific data from peer-reviewed studies are scarce.

Chemical Structure:
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IUPAC Name: (2R,3R,4S,5R)-2-(6-(dimethylamino)-9H-purin-9-yl)-5-

(hydroxymethyl)oxolane-3,4-diol

Molecular Formula: C₁₂H₁₇N₅O₄

CAS Number: 669055-52-1

Biological Activity of N6,N6-Dimethyl-xylo-
adenosine
Direct experimental evidence detailing the biological activity of N6,N6-Dimethyl-xylo-
adenosine is limited in publicly available literature. It is broadly classified as an adenosine

analog, a class of compounds known to act as smooth muscle vasodilators and to possess

potential anti-cancer properties.

Comparative Analysis: The Biological Activity of
N6,N6-Dimethyladenosine
Given the limited data on N6,N6-Dimethyl-xylo-adenosine, we present findings on the

structurally similar N6,N6-Dimethyladenosine, which features a ribose sugar. It is crucial to note

that the difference in the sugar moiety (xylose vs. ribose) can significantly impact biological

activity.

N6,N6-Dimethyladenosine is a naturally occurring modified ribonucleoside found in tRNA and

rRNA. It has been identified as an endogenous ligand for the A3 adenosine receptor and an

inhibitor of the AKT signaling pathway, with demonstrated antitumor effects[1][2].

Quantitative Data
The following table summarizes the available quantitative data for the biological activity of

N6,N6-Dimethyladenosine.
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Assay Cell Line Parameter Value Reference

AKT Signaling

Inhibition

Non-small cell

lung cancer cell

lines

Concentration for

S473

phosphorylation

attenuation

1 and 10 µM [2]

Quantification in

tRNA

Mycobacterium

bovis BCG

Amount per µg of

tRNA
0.88 pmol

Chan, C.T.Y., et

al. (2011)

Experimental Protocols
3.2.1. Purification of N6,N6-Dimethyladenosine from a Marine-Derived Fungus

This protocol describes the purification of a fraction enriched in N6,N6-Dimethyladenosine from

a crude extract for biological testing[2].

Workflow for N6,N6-Dimethyladenosine Purification
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Automated Reversed Phase Chromatography
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Collection of 30 Fractions (F5-I1 to F5-I30)

Combine Fractions based on LC-MS Profile Similarity

Five Enriched Fractions (F5-I1, F5-I3, F5-I5, F5-I7, F5-I9)
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Caption: Purification workflow for N6,N6-Dimethyladenosine.

Methodology:

Initial Fractionation: 11.4 grams of crude extract was separated into nine fractions using

reverse phase chromatography (C18) with a stepwise gradient of methanol in water (20% to

100%).
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Identification of Active Fraction: The biologically active fraction (F5, 91.4 milligrams) was

identified for further purification.

Secondary Purification: Fraction F5 was further purified using an automated reversed-phase

chromatography system (ISCO, RediSep Rf Gold 30 g C18) with a flow rate of 35 mL/min. A

gradient solvent system from 10% to 100% methanol in water over 25 minutes was used.

Fraction Collection and Pooling: Thirty fractions (F5-I1 to F5-I30) were collected. These

fractions were then combined into five final fractions based on the similarity of their LC-MS

profiles.

3.2.2. In-Cell Western Blot for AKT Phosphorylation

This protocol was used to assess the inhibitory effect of N6,N6-Dimethyladenosine on AKT

signaling in non-small cell lung cancer cell lines[2].

Experimental Workflow for In-Cell Western Blot
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Caption: In-Cell Western Blot Workflow.

Methodology:

Cell Seeding: Plate five different non-small cell lung cancer cell lines in appropriate multi-well

plates.
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Compound Treatment: Treat the cells with N6,N6-Dimethyladenosine at concentrations of 1

µM and 10 µM.

Fixation and Permeabilization: After the desired incubation time, fix and permeabilize the

cells to allow antibody entry.

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the

phosphorylated form of AKT at serine 473.

Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently labeled

secondary antibody that binds to the primary antibody.

Imaging and Analysis: Image the plates using a suitable fluorescence imager and quantify

the fluorescence intensity to determine the level of AKT phosphorylation relative to controls.

Putative Signaling Pathways for N6,N6-Dimethyl-
xylo-adenosine
As an adenosine receptor agonist, N6,N6-Dimethyl-xylo-adenosine is expected to modulate

signaling pathways downstream of adenosine receptors. There are four subtypes of adenosine

receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors (GPCRs)[3]. The

specific receptor subtype(s) that N6,N6-Dimethyl-xylo-adenosine interacts with and its

binding affinity are yet to be determined.

General Adenosine Receptor Signaling
Activation of adenosine receptors initiates distinct intracellular signaling cascades. A1 and A3

receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a

decrease in intracellular cyclic AMP (cAMP). Conversely, A2A and A2B receptors are generally

coupled to Gs proteins, which activate adenylyl cyclase and increase cAMP levels[3].

Generalized Adenosine Receptor Signaling Pathways
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Caption: Canonical Adenosine Receptor Signaling Pathways.

AKT Signaling Pathway Inhibition by N6,N6-
Dimethyladenosine
N6,N6-Dimethyladenosine has been shown to inhibit the AKT signaling pathway[1][2]. This

pathway is a critical regulator of cell survival, proliferation, and metabolism. The precise

mechanism of inhibition by N6,N6-Dimethyladenosine is not fully elucidated but results in the

attenuation of AKT phosphorylation at serine 473.

Hypothesized AKT Pathway Inhibition
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Caption: AKT Signaling Inhibition by N6,N6-Dimethyladenosine.

Conclusion and Future Directions
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N6,N6-Dimethyl-xylo-adenosine is an understudied adenosine analog with potential

therapeutic relevance. The current body of literature lacks specific data on its biological activity.

Further research is required to:

Determine its binding affinities for the different adenosine receptor subtypes.

Elucidate the specific signaling pathways it modulates.

Conduct in vitro and in vivo studies to evaluate its efficacy in models of cardiovascular,

neurological, and neoplastic diseases.

The information provided on the related compound, N6,N6-Dimethyladenosine, offers a

valuable starting point for hypothesis-driven research into the biological functions of N6,N6-
Dimethyl-xylo-adenosine.

Need Custom Synthesis?
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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